molecular formula C13H15N3O B14900606 n-((1-Phenyl-1h-pyrazol-4-yl)methyl)propionamide

n-((1-Phenyl-1h-pyrazol-4-yl)methyl)propionamide

Cat. No.: B14900606
M. Wt: 229.28 g/mol
InChI Key: KWXNUTXICZWEPY-UHFFFAOYSA-N
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Description

N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a propionamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with propionamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-Phenyl-1H-pyrazol-4-yl)methyl)propionamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

  • **1-Phenyl-1H-pyrazol-4-

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C13H15N3O/c1-2-13(17)14-8-11-9-15-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17)

InChI Key

KWXNUTXICZWEPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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